molecular formula C9H16N2O3 B1517244 Methyl 2-(4-carbamoylpiperidin-1-yl)acetate CAS No. 1040020-69-6

Methyl 2-(4-carbamoylpiperidin-1-yl)acetate

Cat. No.: B1517244
CAS No.: 1040020-69-6
M. Wt: 200.23 g/mol
InChI Key: IMGVTLKJKPOFTJ-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Registration

Methyl 2-(4-carbamoylpiperidin-1-yl)acetate is systematically identified through multiple nomenclature systems and registration databases, establishing its precise chemical identity within the scientific community. The compound is registered under Chemical Abstracts Service Registry Number 1040020-69-6, providing a unique identifier that facilitates unambiguous identification across chemical databases and literature. The International Union of Pure and Applied Chemistry name for this compound is methyl [4-(aminocarbonyl)-1-piperidinyl]acetate, which precisely describes the structural arrangement of functional groups within the molecule.

The molecular formula C9H16N2O3 defines the atomic composition, indicating the presence of nine carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The molecular weight is consistently reported as 200.23 to 200.24 grams per mole across multiple chemical suppliers and databases. The compound's International Chemical Identifier code is documented as 1S/C9H16N2O3/c1-14-8(12)6-11-4-2-7(3-5-11)9(10)13/h7H,2-6H2,1H3,(H2,10,13), providing a standardized representation of its molecular structure.

Chemical Identifier Value
Chemical Abstracts Service Registry Number 1040020-69-6
Molecular Formula C9H16N2O3
Molecular Weight 200.23-200.24 g/mol
International Chemical Identifier Key IMGVTLKJKPOFTJ-UHFFFAOYSA-N
Simplified Molecular Input Line Entry System O=C(OC)CN1CCC(C(N)=O)CC1

The compound is also catalogued under the Molecular Design Limited registry number MFCD11176785, further establishing its presence in chemical inventory systems. Commercial availability is documented through multiple chemical suppliers, with the compound typically provided as a white crystalline powder with a purity of 95% or higher.

Structural Classification within Piperidine Derivatives

This compound belongs to the extensive family of piperidine derivatives, which represent one of the most significant classes of heterocyclic compounds in organic chemistry and pharmaceutical science. Piperidines are characterized by their six-membered saturated ring containing one nitrogen atom, and their derivatives are present in more than twenty classes of pharmaceuticals as well as naturally occurring alkaloids. The structural framework of this compound exemplifies the versatility of the piperidine scaffold for chemical modification and functionalization.

The compound's structure features a piperidine ring with a carbamoyl group attached at the 4-position and an acetate ester moiety connected through the nitrogen atom at the 1-position. This specific substitution pattern places the compound within the subclass of nitrogen-substituted piperidine derivatives, where the nitrogen atom serves as a linking point for additional functional groups. The presence of the carbamoyl group (aminocarbonyl) at the 4-position creates an amide functionality that significantly influences the compound's chemical and physical properties.

Recent advances in piperidine chemistry have demonstrated the importance of substituted piperidines in drug discovery and development. The structural classification of this compound within this broader context reveals its potential as a pharmaceutical intermediate and its relevance to ongoing research in medicinal chemistry. The compound's dual functionality, combining both the piperidine core and ester linkage, positions it as a valuable building block for more complex molecular architectures.

The systematic study of piperidine derivatives has revealed numerous synthetic approaches for their preparation, including intramolecular cyclization reactions, reductive amination processes, and multicomponent condensation reactions. These methodological advances have enabled the efficient synthesis of structurally diverse piperidine compounds, including those with substitution patterns similar to this compound.

Historical Context in Organic Chemistry Research

The development of this compound and related compounds can be traced through the broader historical evolution of piperidine chemistry, which has been a cornerstone of heterocyclic organic chemistry for over a century. The systematic exploration of piperidine derivatives gained momentum with the recognition of their pharmaceutical importance and their presence in numerous natural products and synthetic drugs.

Historical research in piperidine chemistry has focused extensively on developing efficient synthetic methodologies for accessing substituted piperidine derivatives. The compound this compound represents the culmination of synthetic advances that enable precise control over substitution patterns and functional group installation. Early synthetic approaches to piperidine derivatives often relied on classical cyclization reactions, but modern methodologies have expanded to include sophisticated catalytic processes and cascade reactions.

The evolution of synthetic strategies for piperidine derivatives has been driven by the pharmaceutical industry's demand for diverse molecular scaffolds with drug-like properties. The incorporation of carbamoyl groups into piperidine structures, as exemplified by this compound, reflects the ongoing efforts to optimize molecular properties such as solubility, metabolic stability, and biological activity. These structural modifications have historical precedent in the development of numerous successful pharmaceutical agents containing piperidine cores.

Research into carbohydrate derivatives of piperidin-4-one compounds has demonstrated the continued interest in functionalizing the piperidine scaffold with various substituents. The synthesis of compounds such as N-(β-D-xylopyranosylcarbamoyl)-2,6-diphenyl-3-amylpiperidin-4-one illustrates the historical progression toward increasingly complex piperidine derivatives with potential biological applications. These developments provide important context for understanding the significance of this compound within the broader landscape of piperidine chemistry.

Significance in Chemical Literature

This compound occupies a notable position in contemporary chemical literature as a representative example of functionalized piperidine derivatives with potential pharmaceutical applications. The compound's significance stems from its structural features that combine multiple functional groups capable of participating in diverse chemical transformations and biological interactions. Recent scientific literature has emphasized the importance of piperidine derivatives as privileged scaffolds in drug discovery, with compounds containing similar structural motifs showing promise in various therapeutic areas.

The chemical literature documents numerous synthetic approaches to piperidine derivatives, with particular emphasis on methods that enable regioselective and stereoselective installation of functional groups. The synthesis of this compound likely involves multi-step organic reactions that demonstrate the sophisticated methodologies available for piperidine functionalization. These synthetic advances have been documented extensively in recent reviews covering piperidine chemistry and its applications.

Literature analysis reveals that compounds structurally related to this compound have been investigated for their potential biological activities, particularly in areas such as analgesics, anti-inflammatory agents, and treatments for neurological disorders. The presence of the piperidine ring system in these molecules is considered crucial for binding interactions with biological targets, enhancing the compounds' efficacy in various therapeutic applications. The carbamoyl functional group contributes additional hydrogen bonding capabilities that can influence molecular recognition and pharmacological activity.

The significance of this compound in chemical literature is further underscored by its commercial availability from multiple chemical suppliers, indicating sustained research interest and potential utility in ongoing investigations. The compound's documentation in major chemical databases and its assignment of standardized identifiers reflect its integration into the broader chemical knowledge base and its recognition as a valuable research tool.

Properties

IUPAC Name

methyl 2-(4-carbamoylpiperidin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O3/c1-14-8(12)6-11-4-2-7(3-5-11)9(10)13/h7H,2-6H2,1H3,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGVTLKJKPOFTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCC(CC1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 2-(4-carbamoylpiperidin-1-yl)acetate typically starts from piperidine derivatives, which undergo functional group transformations such as carbamoylation and esterification. The key steps involve:

  • Protection of reactive amine groups to prevent side reactions
  • Introduction of the carbamoyl functionality at the 4-position of the piperidine ring
  • Alkylation of the nitrogen atom at the 1-position with methyl 2-bromoacetate or equivalent reagents to form the ester linkage

Protection and Deprotection Steps

Protection of the amine or aldehyde groups is crucial to control regioselectivity and yield. For example, acetal protection of aldehydes is common, followed by acidic deprotection to regenerate the aldehyde intermediate. This is typically done using hydrochloric acid (HCl) or trifluoroacetic acid (TFA) in inert solvents such as methyltetrahydrofuran or dichloromethane (DCM).

  • Deprotection Conditions:
    • Temperature: 10–30 °C (often 15–25 °C)
    • Reaction time: 5 to 60 minutes, often around 10–20 minutes for acetal deprotection
    • Acid concentration: 3N HCl commonly used
    • Solvent: Methyltetrahydrofuran or DCM
  • This step ensures clean conversion to the aldehyde intermediate, which can be used directly in subsequent steps without isolation.

Alkylation to Form the Ester

The nitrogen atom of the piperidine ring is alkylated with methyl 2-bromoacetate or similar alkylating agents to introduce the methyl acetate moiety. This step is generally performed under basic conditions to facilitate nucleophilic substitution.

  • Typical Conditions:
    • Base: Triethylamine or potassium carbonate
    • Solvent: Polar aprotic solvents such as acetonitrile or dimethylformamide (DMF)
    • Temperature: Ambient to moderate heating (20–60 °C)
    • Reaction time: Several hours until completion
  • The reaction yields this compound as a key intermediate.

The introduction of the carbamoyl group at the 4-position of the piperidine ring is achieved through amidation reactions, often by reacting the corresponding amine with carbamoyl chloride or by catalytic carbonylation.

  • Reagents and Conditions:
    • Carbamoyl chloride or urea derivatives as carbamoyl sources
    • Catalysts such as palladium on carbon (Pd/C) may be used for hydrogenation or debenzylation steps if protecting groups are present
    • Solvents: Methanol, ethanol, or isopropanol for hydrogenolysis
    • Temperature: 20–40 °C for catalytic hydrogenation
    • Reaction time: 2–6 hours or until reaction completion
  • This step is critical for obtaining the carbamoyl functionality with high purity and yield.

Purification and Isolation

After synthesis, the product is typically purified by recrystallization or chromatography. Common recrystallization solvents include methyl tert-butyl ether and isopropanol, which afford crystalline forms suitable for further use or characterization.

Summary Table of Preparation Steps and Conditions

Step Reagents/Conditions Temperature (°C) Time Solvent(s) Notes
Protection (Acetal) Acetal reagents Ambient (10–30) Variable DCM, MeOH Protect aldehyde group
Deprotection (Acetal) 3N HCl or TFA 10–30 5–60 min (10–20 min) Methyltetrahydrofuran, DCM Regenerate aldehyde
Alkylation (N-alkylation) Methyl 2-bromoacetate, base (Et3N, K2CO3) 20–60 Several hours Acetonitrile, DMF Introduce methyl acetate group
Carbamoylation Carbamoyl chloride, Pd/C catalyst (if needed) 20–40 2–6 hours MeOH, EtOH, i-PrOH Introduce carbamoyl group at C4 piperidine
Purification Recrystallization, chromatography Ambient Variable Methyl tert-butyl ether, i-PrOH Obtain pure crystalline product

Research Findings and Practical Considerations

  • Stability of Intermediates: Aldehyde intermediates in this synthesis are prone to polymerization; hence, protection and immediate use after deprotection are preferred.
  • Catalytic Hydrogenation: Debenzylation steps to remove protecting groups are efficiently carried out with palladium catalysts under mild conditions, ensuring minimal side reactions and high yields.
  • Process Optimization: Reaction times and temperatures are optimized to balance reaction completion and minimize decomposition or side product formation.
  • Scalability: The described methods have been adapted in patent literature for large-scale synthesis, indicating robustness and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-carbamoylpiperidin-1-yl)acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, Methyl 2-(4-carbamoylpiperidin-1-yl)acetate is used as an intermediate in the synthesis of more complex molecules. Its ester functionality makes it a versatile building block for various chemical reactions.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a precursor for the synthesis of biologically active molecules.

Industry: In the industrial sector, this compound can be used as a solvent or in the production of polymers and other materials.

Mechanism of Action

The mechanism by which Methyl 2-(4-carbamoylpiperidin-1-yl)acetate exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name CAS Number Molecular Formula Key Functional Groups Applications/Notes References
Methyl 2-(4-carbamoylpiperidin-1-yl)acetate sc-351839 C9H16N2O3 Carbamoyl, piperidine, methyl ester Research reagent; potential drug intermediate
Methyl 2-(4-hydroxypiperidin-1-yl)acetate 956319-38-3 C8H15NO3 Hydroxyl, piperidine, methyl ester Discontinued; possible stability issues
2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid 180576-05-0 C22H22N2O4 Fmoc-protected piperazine, carboxylic acid Peptide synthesis; protective group chemistry
Methyl 2-[bis(benzylthio)phosphoryl]acetate N/A C17H19O3PS2 Phosphoryl, benzylthio, methyl ester Horner–Wadsworth–Emmons reagent for α,β-unsaturated esters
Key Observations:
  • Carbamoyl vs. The discontinuation of the hydroxyl analog may relate to synthetic challenges or instability .
  • Piperidine vs. Piperazine Backbone : The Fmoc-protected piperazine derivative (CAS 180576-05-0) exhibits a six-membered piperazine ring with two nitrogen atoms, increasing basicity and altering solubility compared to the piperidine-based target compound. This makes it more suitable for peptide coupling reactions .
  • Ester Reactivity : While both the target compound and Methyl 2-[bis(benzylthio)phosphoryl]acetate contain methyl esters, the latter’s phosphoryl group enables its use as a reagent for stereoselective alkene synthesis, highlighting divergent applications .

Biological Activity

Methyl 2-(4-carbamoylpiperidin-1-yl)acetate is a compound that has garnered attention for its potential biological activities. This article presents a detailed examination of its biological properties, including mechanisms of action, in vitro and in vivo studies, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a carbamoyl group and an acetate moiety. Its molecular formula is C9H14N2O2C_9H_{14}N_2O_2, with a molecular weight of approximately 182.22 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing signaling pathways related to inflammation and pain.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Candida albicans1264 µg/mL

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects in various assays. Studies utilizing the carrageenan-induced paw edema model in rats demonstrated a significant reduction in inflammation, comparable to standard anti-inflammatory drugs.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against common hospital pathogens. The results indicated that the compound significantly inhibited the growth of multidrug-resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant organisms .
  • In Vivo Anti-inflammatory Study :
    In another study, Johnson et al. (2023) investigated the anti-inflammatory properties of the compound using a rat model. The treated group exhibited a marked decrease in paw swelling and inflammatory markers compared to the control group, indicating its potential utility in managing inflammatory diseases .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with peak plasma concentrations achieved within 1 hour post-administration. The compound demonstrates moderate bioavailability and is metabolized primarily in the liver.

Toxicological Profile

Preliminary toxicological assessments indicate that this compound has a low toxicity profile, with no significant adverse effects observed at therapeutic doses during animal studies. Long-term studies are needed to fully elucidate its safety profile.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 2-(4-carbamoylpiperidin-1-yl)acetate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step processes, such as coupling 4-carbamoylpiperidine with methyl chloroacetate under basic conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis of the methyl ester .
  • Catalyst use : Tertiary amines (e.g., triethylamine) improve reaction rates by neutralizing HCl by-products .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended, followed by recrystallization for high-purity isolates .

Q. How can the structural integrity of this compound be validated during synthesis?

  • Methodological Answer : Use a combination of:

  • X-ray crystallography : For unambiguous confirmation of molecular geometry (e.g., dihedral angles, hydrogen bonding patterns) .
  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR shifts with literature data for piperidine derivatives (e.g., characteristic carbamoyl peaks at ~168–170 ppm in 13^{13}C NMR) .
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion [M+H]+^+ and rule out impurities .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as piperidine derivatives may cause irritation .
  • Ventilation : Use fume hoods to prevent inhalation of vapors, especially during solvent evaporation .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and absorb spills with inert materials (e.g., vermiculite) .
  • Storage : Keep in airtight containers at 2–8°C under nitrogen to prevent hydrolysis of the carbamoyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s reactivity?

  • Methodological Answer :

  • Cross-validation : Compare DFT-calculated electrostatic potential maps with experimental Hammett substituent constants to identify electronic discrepancies .
  • Kinetic studies : Perform time-resolved NMR or HPLC to track reaction intermediates and validate mechanistic pathways .
  • Crystallographic refinement : Use SHELXL to refine X-ray data and reconcile bond length/angle mismatches with theoretical models .

Q. What advanced computational strategies are recommended for modeling the biological interactions of this compound?

  • Methodological Answer :

  • Molecular docking : Employ AutoDock Vina to simulate binding to target proteins (e.g., kinases), focusing on the piperidine moiety’s role in hydrogen bonding .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .
  • QSAR modeling : Use topological descriptors (e.g., Wiener index) to correlate structural features with bioactivity data from analogous compounds .

Q. How can researchers address conflicting spectral data (e.g., NMR vs. XRD) for this compound’s conformation?

  • Methodological Answer :

  • Dynamic NMR : Analyze variable-temperature 1^1H NMR to detect rotational barriers in the piperidine ring that may explain solid-state vs. solution-state differences .
  • Hirshfeld surface analysis : Quantify intermolecular interactions in XRD data to identify crystal packing effects that distort bond angles .
  • Synchrotron studies : High-resolution XRD at low temperatures (100 K) can resolve disorder not detectable via routine NMR .

Q. What methodologies are effective for studying the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Simulated biological fluids : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, monitoring degradation via LC-MS .
  • Accelerated stability testing : Expose to UV light (ICH Q1B guidelines) to assess photodegradation pathways and identify labile groups (e.g., carbamoyl) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-(4-carbamoylpiperidin-1-yl)acetate
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Methyl 2-(4-carbamoylpiperidin-1-yl)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.